

literature review of 1-Chloro-2,3-dimethylbutane studies

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Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

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An In-Depth Technical Guide to the Synthesis and Reactivity of **1-Chloro-2,3-dimethylbutane**

Abstract

1-Chloro-2,3-dimethylbutane is a halogenated alkane of significant interest in the study of organic reaction mechanisms. As a sterically hindered primary alkyl halide, its behavior provides critical insights into the interplay between steric effects, carbocation stability, and reaction pathways, particularly nucleophilic substitution and elimination. This technical guide offers a comprehensive review of **1-chloro-2,3-dimethylbutane**, consolidating information on its synthesis, physicochemical properties, and characteristic reactivity. We will explore both classical and modern synthetic routes, detailing the experimental rationale behind methodological choices. A central focus will be placed on the compound's propensity for carbocation rearrangement under solvolysis conditions, a key feature that dictates its product profiles. This document is intended for researchers and scientists in organic chemistry and drug development who utilize model substrates to probe fundamental mechanistic principles.

Introduction

1-Chloro-2,3-dimethylbutane ($C_6H_{13}Cl$) is a structural isomer of chloro-hexane.^[1] While not a compound of major industrial significance itself, its unique structure—a primary chloride flanked by a sterically demanding isopropyl group—makes it an exemplary substrate for academic and research purposes.^[2] The study of its reactions allows for the direct investigation of several core principles in physical organic chemistry:

- Steric Hindrance: The bulky 2,3-dimethylbutyl group significantly impedes backside attack, making classical S_N2 reactions exceptionally slow.[3]
- Carbocation Rearrangements: Reactions proceeding through a carbocationic intermediate ($S_N1/E1$) are dominated by a rapid 1,2-hydride shift, as the initially formed primary carbocation rearranges to a more stable tertiary carbocation.[3]
- Selectivity in Free-Radical Reactions: Its synthesis from 2,3-dimethylbutane highlights the subtle differences in the reactivity of primary versus tertiary C-H bonds toward free-radical halogenation.[4][5]

This guide synthesizes the available literature to provide a detailed overview of the synthesis, characterization, and predictable reactivity of this important model compound.

Physicochemical and Spectroscopic Properties

The fundamental physical and identifying properties of **1-chloro-2,3-dimethylbutane** are summarized below. It is important to note that minor discrepancies exist in the literature for values such as boiling point and density, which may be attributed to different experimental conditions or sample purities.

Property	Value	Source(s)
CAS Number	600-06-6	[1][6][7]
Molecular Formula	$C_6H_{13}Cl$	[1][6][8]
Molecular Weight	120.62 g/mol	[6][8][9]
Boiling Point	117.7 °C at 760 mmHg	[6][8][10]
Density	0.863 g/cm ³	[6][8][10]
Refractive Index (n ²⁰ /D)	1.4200	[8]
Flash Point	20.8 °C	[6][8]
Vapor Pressure	20.6 mmHg at 25 °C	[6][8]
IUPAC Name	1-chloro-2,3-dimethylbutane	[1]

Spectroscopic Characterization

While published spectra are scarce, the expected NMR and GC characteristics can be predicted.

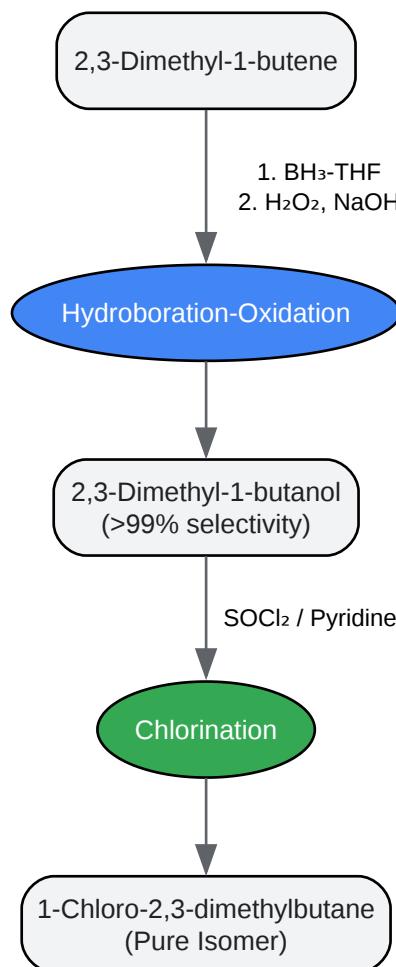
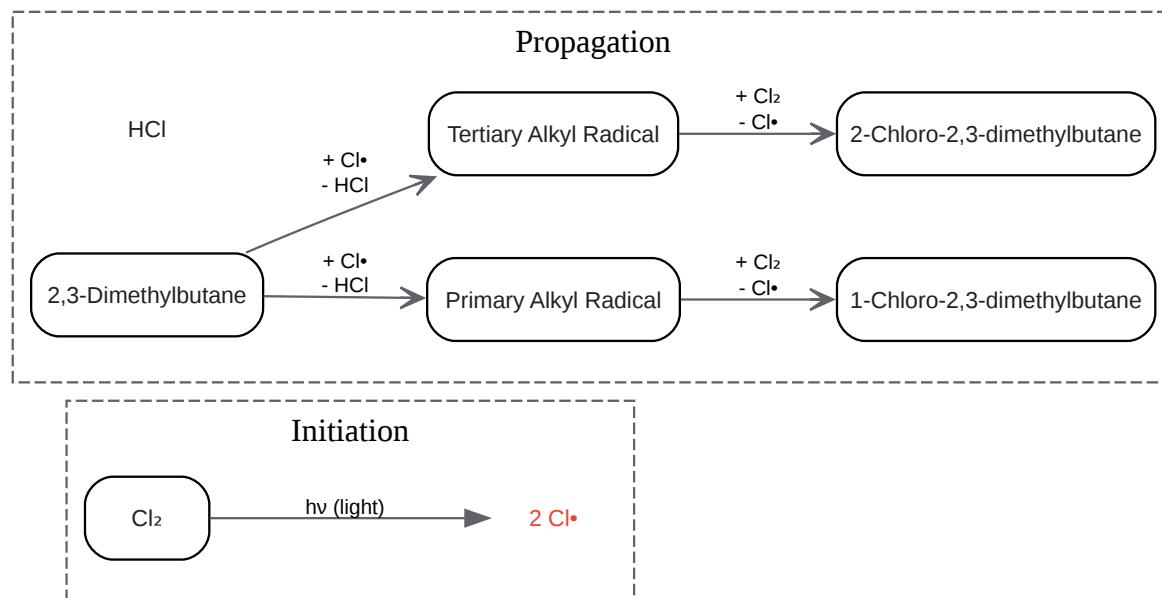
- ^1H NMR: The proton NMR spectrum is expected to be complex due to the chirality at C2, making the two protons on C1 diastereotopic and thus appearing as a complex multiplet. Signals for the methyl groups and the methine protons would also be present in the upfield region. The complexity of this spectrum underscores the need for an unambiguous synthesis to confirm the structure.[2]
- ^{13}C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule.
- Gas Chromatography (GC): GC is a primary tool for assessing the purity of **1-chloro-2,3-dimethylbutane** and for analyzing the product distribution in its synthesis.[4][5] The National Institute of Standards and Technology (NIST) database lists a normal alkane retention index of 787 on a non-polar methyl silicone column.[9]

Synthesis Strategies

The preparation of pure **1-chloro-2,3-dimethylbutane** requires careful consideration of reaction pathways to avoid the formation of its more stable isomer, 2-chloro-2,3-dimethylbutane.

Pathway 1: Direct Free-Radical Chlorination

The most direct approach involves the free-radical chlorination of 2,3-dimethylbutane using chlorine gas (Cl_2) and UV light.[11]



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Caption: Unambiguous synthesis of **1-chloro-2,3-dimethylbutane**.

Experimental Protocol:

- Hydroboration-Oxidation: 2,3-dimethyl-1-butene is treated with a borane solution (e.g., BH_3 in THF), followed by oxidation with hydrogen peroxide in an alkaline solution. [2] * Causality: This reaction is a classic anti-Markovnikov hydration. The boron atom adds to the less sterically hindered terminal carbon of the double bond. The subsequent oxidation replaces the boron with a hydroxyl group, yielding the primary alcohol, 2,3-dimethyl-1-butanol, with excellent regioselectivity (>99%). [2]2. Chlorination of the Primary Alcohol: The resulting 2,3-dimethyl-1-butanol is then converted to the target alkyl chloride.
 - Protocol: The alcohol is dissolved in a suitable solvent, often with a base like pyridine, and cooled in an ice bath. Thionyl chloride (SOCl_2) is added dropwise. [12]The reaction is then worked up to isolate the product.
 - Causality: The use of thionyl chloride is crucial for preventing skeletal rearrangements. The reaction with a primary alcohol typically proceeds through an $\text{S}_{\text{n}}2$ or $\text{S}_{\text{n}}\text{i}$ (internal nucleophilic substitution) mechanism, neither of which involves the formation of a discrete carbocation. This ensures that the carbon skeleton remains intact, yielding pure **1-chloro-2,3-dimethylbutane**. [2][12]

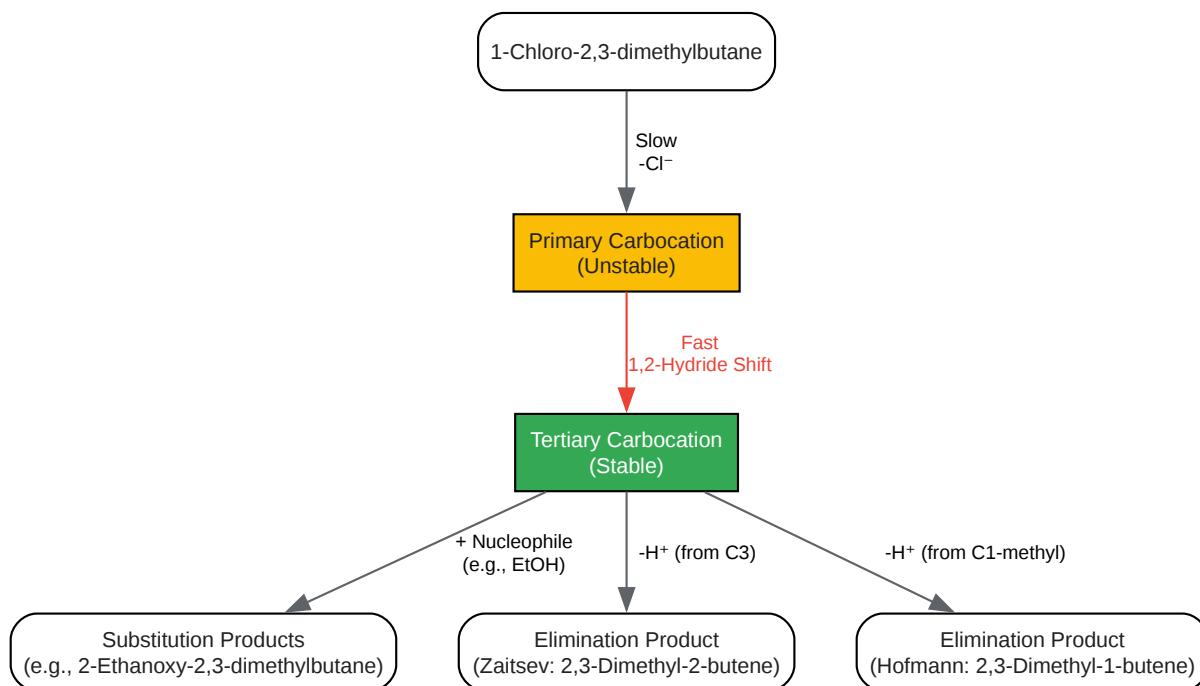
Chemical Reactivity and Mechanistic Pathways

The reactivity of **1-chloro-2,3-dimethylbutane** is dictated by its structure as a sterically hindered primary alkyl halide.

$\text{S}_{\text{n}}1/\text{E}1$ Reactions and the Inevitable Rearrangement

Under conditions that favor unimolecular reactions (e.g., solvolysis in a polar, non-basic solvent like aqueous ethanol), **1-chloro-2,3-dimethylbutane** does not yield the direct substitution or elimination products. Instead, its reactivity is dominated by a carbocation rearrangement. [3] Mechanism:

- Heterolysis (Rate-Determining): The C-Cl bond slowly breaks to form a highly unstable primary carbocation and a chloride ion.
- 1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2) rapidly migrates with its bonding pair of electrons to the positively charged C1. This rearrangement is extremely fast and energetically favorable.
- Formation of a Stable Intermediate: The hydride shift results in the formation of a much more stable tertiary carbocation (the 2,3-dimethylbut-2-yl cation).
- Product Formation: This stabilized tertiary carbocation is then attacked by a nucleophile (solvent) to give substitution products or loses a proton to a base (solvent) to give elimination products.

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